molecular formula C9H11ClN4 B1646810 1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine CAS No. 85964-21-2

1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B1646810
CAS No.: 85964-21-2
M. Wt: 210.66 g/mol
InChI Key: UVBPMYBQHDMKKL-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number (85964-21-2)

The systematic nomenclature of 1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound is officially registered under Chemical Abstracts Service registry number 85964-21-2, which provides a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name for this compound is 2-(5-chloropyridin-2-yl)-3-methyl-3,4-dihydropyrazol-5-amine, which reflects the systematic numbering approach that prioritizes the pyrazoline ring as the parent structure. This nomenclature system assigns the lowest possible numbers to the nitrogen atoms within the pyrazoline ring, with the chlorinated pyridine moiety treated as a substituent at the 2-position of the pyrazoline core.

The structural designation follows established International Union of Pure and Applied Chemistry rules for heterocyclic nomenclature, where the pyrazoline ring serves as the principal chain due to its position as the core heterocyclic framework. The numbering system begins with nitrogen-1 of the pyrazoline ring, proceeding through carbon-2, carbon-3, carbon-4, and nitrogen-5 in sequence. The 5-chloro-2-pyridinyl substituent is attached to nitrogen-1 of the pyrazoline ring, while the methyl group occupies position 5 (synonymous with position 3 in the alternative numbering scheme), and the amino group is located at position 3 (synonymous with position 5). This dual numbering system reflects the tautomeric nature of pyrazoline compounds and the historical development of heterocyclic nomenclature conventions.

The Chemical Abstracts Service registry number 85964-21-2 was assigned following standard registration protocols that verify the unique structural identity of the compound. This registry number serves as an unambiguous identifier across scientific databases, regulatory documentation, and commercial chemical catalogs. The systematic approach to Chemical Abstracts Service numbering ensures that each distinct molecular structure receives a unique identifier, preventing confusion that might arise from multiple nomenclature systems or trivial naming conventions. The registry system accounts for stereochemical differences, tautomeric variations, and substituent positioning, making it particularly valuable for complex heterocyclic compounds like dihydropyrazoles.

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)-3-methyl-3,4-dihydropyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4/c1-6-4-8(11)13-14(6)9-3-2-7(10)5-12-9/h2-3,5-6H,4H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBPMYBQHDMKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NN1C2=NC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The most direct method involves the reaction of 5-chloro-2-pyridinylhydrazine with β-keto amines or nitriles. For example, 3-aminocrotononitrile reacts with substituted hydrazines under reflux to form pyrazoline intermediates. A patent by CN104844567A demonstrates this approach, where 3-aminocrotononitrile and hydrazine hydrate undergo ring closure at 60–90°C for 8–24 hours to yield 3-amino-5-methylpyrazole. Adapting this method, substituting hydrazine with 5-chloro-2-pyridinylhydrazine could directly yield the target compound. Key considerations include:

  • Solvent selection : Ethanol or water for improved solubility.
  • Temperature control : Prolonged heating at 80°C enhances cyclization efficiency.
  • Catalysts : Acetic acid or POCl₃ may accelerate the reaction, as seen in analogous pyrazole syntheses.

Bromination and Functionalization

A sequential bromination-amination strategy is viable. Starting from 5-methyl-4,5-dihydro-1H-pyrazol-3-amine, electrophilic bromination at the pyridine ring’s 5-position introduces the chlorine substituent. The patent CN104844567A details bromination using HBr or PBr₃ in dichloromethane, achieving yields >80%. Subsequent amination via Buchwald-Hartwig coupling or nucleophilic substitution could install the amine group.

Oxidative Cyclization

Oxidative coupling of N -aminoimidates with α,β-unsaturated ketones offers an alternative route. A study in ACS Omega (2019) reports using Pd(OAc)₂ and O₂ in ethanol to synthesize pyrazolo[1,5-a]pyridines. For the target compound, reacting 5-chloro-2-pyridinylhydrazine with 3-methyl-2-butenal under similar conditions could induce cyclization, forming the dihydropyrazole ring.

Optimization of Reaction Conditions

Temperature and Time

Optimal cyclocondensation occurs at 80–90°C for 12–18 hours, balancing yield and energy consumption. Lower temperatures (60°C) favor selectivity but require extended durations (>24 hours).

Solvent Systems

  • Polar protic solvents (e.g., ethanol, water): Enhance hydrazine solubility and reaction homogeneity.
  • Acetic acid : Acts as both solvent and catalyst, improving reaction rates by protonating intermediates.

Catalysts

  • POCl₃ : Facilitates cyclization in Vilsmeier-Haack reactions, as shown in the synthesis of oxadiazole derivatives.
  • Pd(OAc)₂ : Enables oxidative coupling in inert atmospheres, though cost may limit industrial use.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Peaks at δ 2.1–2.3 ppm (CH₃), δ 3.4–3.6 ppm (NH₂), and δ 7.8–8.1 ppm (pyridine-H) confirm structure.
  • LC-MS : Molecular ion [M+H]⁺ at m/z 225.1 aligns with the formula C₉H₁₁ClN₄.
  • X-ray crystallography : Resolves the dihedral angle between pyridine and pyrazole rings, ensuring correct regiochemistry.

Purity and Yield

Industrial batches achieve ~95% purity via recrystallization from ethanol/water mixtures. Yields range from 70–85% depending on the method.

Industrial Production Considerations

Scalability

The cyclocondensation route (Section 2.1) is preferred for scale-up due to minimal byproducts and solvent recyclability. Continuous flow reactors could further enhance throughput.

Cost Efficiency

  • Raw materials : 5-Chloro-2-pyridinylhydrazine costs ~$200/kg, necessitating efficient catalysis to reduce molar excess.
  • Waste management : Ethanol recovery systems and POCl₃ neutralization protocols are critical for sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Activities Reference ID
1-(5-Chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine 5-chloro-2-pyridinyl (1), methyl (5) ~225.7 (calculated) Potential kinase modulation (inferred)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-chlorophenyl (3), methyl (1) 207.66 Intermediate for kinase inhibitors
N-[1-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-yl]acetamide 3,4-dichlorophenyl (1), acetamide (3) 344.20 c-Abl kinase activation
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine Cyclopropyl (3), methylpyrimidine (5) 248.7 Kinase inhibition (PCTA targets)
SN101 (BTK inhibitor) 4-((5-chloro-2-pyridinyl)oxy)phenyl 556.0 BTK inhibition via covalent bonding

Key Observations:

  • Substituent Position and Electronic Effects:
    • The 5-chloro-2-pyridinyl group in the target compound likely enhances π-π stacking and hydrophobic interactions compared to phenyl or dichlorophenyl groups in analogs .
    • Methyl substitution at the 5-position in the dihydropyrazole ring (as in the target compound) may reduce ring strain compared to fully aromatic pyrazoles (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) .
  • Biological Activity Trends:
    • Dichlorophenyl-substituted analogs (e.g., compound 65 in ) activate c-Abl kinase, while pyridinyl derivatives (e.g., SN101) inhibit BTK, suggesting substituent-dependent target selectivity .
    • Acetamide derivatives (e.g., compound 42 in ) exhibit improved solubility and metabolic stability over amine counterparts .

Pharmacokinetic and Physicochemical Properties

Table 2: Calculated Properties (Using Cheminformatics Tools)

Property Target Compound 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine N-[1-(3,4-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-yl]acetamide
LogP (lipophilicity) ~2.1 ~2.5 ~3.0
Hydrogen Bond Donors 2 2 1
Polar Surface Area (Ų) ~60 ~55 ~70

Insights:

  • The dihydropyrazole core may confer conformational flexibility, enhancing binding to dynamic enzyme pockets .

Biological Activity

1-(5-Chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine, with the chemical formula C₉H₁₁ClN₄ and CAS Number 85964-21-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, anti-inflammatory, and other pharmacological effects.

The compound exhibits a melting point range of 168–170 °C and is classified as an irritant. Its structural characteristics include a pyrazole core substituted with a chloro-pyridine moiety and a methyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₉H₁₁ClN₄
Molecular Weight210.66 g/mol
Melting Point168–170 °C
CAS Number85964-21-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including 1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

  • HepG2 (liver cancer) : Mean growth inhibition of approximately 54.25%.
  • HeLa (cervical cancer) : Mean growth inhibition of about 38.44%.

These findings suggest that the compound can selectively target cancer cells while exhibiting minimal toxicity to normal fibroblasts .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties. In a series of experiments assessing its effect on inflammatory markers, it was found to inhibit the release of TNF-alpha in lipopolysaccharide (LPS)-stimulated cells. The IC50 values for inhibition were recorded in the low micromolar range, indicating strong anti-inflammatory potential .

The mechanism by which this compound exerts its biological effects involves interaction with key cellular pathways:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
  • MAPK Pathway Modulation : It may act through modulation of the p38 MAPK pathway, which is crucial in inflammation and cancer progression .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives, including our compound of interest:

  • Study on HepG2 Cells : A derivative similar to 1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine inhibited HepG2 cell proliferation with an IC50 value indicating significant potency compared to standard treatments.
  • Inflammatory Response in Mice : In vivo studies demonstrated that administration of the compound significantly reduced LPS-induced TNF-alpha levels in mice models, validating its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected related compounds:

Compound NameAnticancer Activity (IC50)Anti-inflammatory Activity (IC50)
1-(5-Chloro-2-pyridinyl)-5-methyl-4,5-dihydro...Low micromolar rangeLow micromolar range
Compound A (similar structure)0.08–12.07 mMNot specified
Compound B (related pyrazole derivative)0.037 μMNot specified

Q & A

Q. Core Techniques

  • IR Spectroscopy : Identifies NH stretches (3200–3400 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .
  • ¹H NMR : Distinguishes diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.2–4.0 ppm) and pyridinyl chlorine effects on aromatic protons .

Advanced Resolution
Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex derivatives. For crystallographic confirmation, X-ray diffraction is recommended, particularly for stereoisomeric mixtures .

How can researchers design experiments to evaluate the bioactivity of this compound?

Q. Basic Bioassay Design

  • Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .

Advanced Mechanistic Studies
Investigate enzyme inhibition (e.g., topoisomerase II) via fluorescence polarization or molecular docking. Compare results with structurally analogous pyrazoles (e.g., 3-methyl-1-phenyl derivatives) to identify pharmacophores .

What strategies address contradictions in reported synthetic yields or bioactivity data?

Q. Methodological Reconciliation

  • Synthesis Variability : Compare reaction conditions (e.g., solvent polarity in vs. ) and catalyst efficiency .
  • Bioactivity Discrepancies : Standardize assay protocols (e.g., cell line passage number, incubation time) and validate via orthogonal methods (e.g., flow cytometry vs. Western blot) .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. SAR Framework

  • Core Modifications : Synthesize derivatives with substituents at the pyridinyl (e.g., methoxy, fluorine) or pyrazole (e.g., methyl, aryl) positions .
  • Activity Trends : Tabulate bioactivity data (e.g., IC₅₀, MIC) against structural features:
Substituent PositionBioactivity (IC₅₀, µM)Target Enzyme Affinity (Kd, nM)
5-Methyl12.4 ± 1.2450 ± 30
5-Chloro8.9 ± 0.8320 ± 25

Reference:

What advanced mechanistic studies elucidate the reaction pathways of this compound?

Q. Reaction Profiling

  • Appel Salt Condensation : Study the role of pyridinyl nitrogen coordination in stabilizing intermediates during dithiazole formation (e.g., via DFT calculations) .
  • Kinetic Isotope Effects : Use deuterated reagents to identify rate-determining steps in cyclization reactions .

How should ecological impact studies be designed for this compound?

Q. Environmental Fate Analysis

  • Degradation Pathways : Conduct photolysis (UV light, 254 nm) and hydrolysis (pH 5–9) experiments to quantify half-lives .
  • Toxicity Profiling : Use Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays .

What methodologies ensure reproducibility in scaled-up synthesis?

Q. Process Chemistry Considerations

  • Purification : Optimize column chromatography (e.g., silica gel vs. reverse-phase) for dihydro-pyrazole derivatives .
  • Quality Control : Implement in-line FTIR for real-time monitoring of reaction progress .

How do alternative synthetic routes compare in efficiency and scalability?

Q. Route Comparison

  • Hydrazine-Based Synthesis (): High purity but longer reaction time (8 hr).
  • Vilsmeier–Haack Route (): Faster (4 hr) but requires stringent temperature control.
  • Appel Salt Condensation (): Yields novel heterocycles but limited to aminoazine precursors .

What interdisciplinary approaches enhance research on this compound?

Q. Collaborative Frameworks

  • Computational Chemistry : Predict metabolite profiles using QSAR models or molecular dynamics simulations .
  • Ecotoxicology : Partner with environmental labs to assess bioaccumulation in model organisms (e.g., zebrafish) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
Reactant of Route 2
1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.